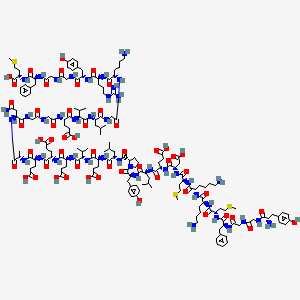

Peptide F

Description

Properties

CAS No. |

75718-92-2 |

|---|---|

Molecular Formula |

C172H259N41O53S3 |

Molecular Weight |

3845 g/mol |

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C172H259N41O53S3/c1-90(2)73-118(147(241)187-89-135(224)189-105(33-21-24-65-173)151(245)195-108(36-27-68-180-172(178)179)154(248)206-121(79-99-40-46-102(215)47-41-99)148(242)185-84-130(219)183-88-134(223)192-123(78-97-31-19-16-20-32-97)165(259)203-117(171(265)266)64-72-269-14)209-169(263)144(94(9)10)211-160(254)109(50-56-136(225)226)190-132(221)86-181-131(220)85-186-149(243)124(81-128(177)217)204-145(239)95(11)188-150(244)110(51-57-137(227)228)196-155(249)111(52-58-138(229)230)197-156(250)113(54-60-140(233)234)202-168(262)143(93(7)8)212-161(255)114(55-61-141(235)236)199-162(256)120(75-92(5)6)208-167(261)127-37-28-69-213(127)170(264)126(80-100-42-48-103(216)49-43-100)210-163(257)119(74-91(3)4)205-157(251)112(53-59-139(231)232)198-166(260)125(82-142(237)238)207-159(253)116(63-71-268-13)200-153(247)107(35-23-26-67-175)193-152(246)106(34-22-25-66-174)194-158(252)115(62-70-267-12)201-164(258)122(77-96-29-17-15-18-30-96)191-133(222)87-182-129(218)83-184-146(240)104(176)76-98-38-44-101(214)45-39-98/h15-20,29-32,38-49,90-95,104-127,143-144,214-216H,21-28,33-37,50-89,173-176H2,1-14H3,(H2,177,217)(H,181,220)(H,182,218)(H,183,219)(H,184,240)(H,185,242)(H,186,243)(H,187,241)(H,188,244)(H,189,224)(H,190,221)(H,191,222)(H,192,223)(H,193,246)(H,194,252)(H,195,245)(H,196,249)(H,197,250)(H,198,260)(H,199,256)(H,200,247)(H,201,258)(H,202,262)(H,203,259)(H,204,239)(H,205,251)(H,206,248)(H,207,253)(H,208,261)(H,209,263)(H,210,257)(H,211,254)(H,212,255)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,237,238)(H,265,266)(H4,178,179,180)/t95-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,143-,144-/m0/s1 |

InChI Key |

RJSZPKZQGIKVAU-UXBJKDEOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)[C@H](CC6=CC=C(C=C6)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Other CAS No. |

75718-92-2 |

sequence |

YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM |

Synonyms |

peptide F preproenkephalin (107-140) proenkephalin peptide F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Function of Peptide F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide F is a 34-amino acid peptide derived from the precursor protein proenkephalin A, which is abundant in the bovine adrenal medulla.[1] This peptide is one of several biologically active fragments generated through the post-translational processing of proenkephalin A.[2][3] Research indicates that this compound plays a role in the physiological response to stress, positioning it as a molecule of interest in neurobiology and endocrinology.[1] This guide provides a comprehensive analysis of the structure and function of this compound, detailed experimental protocols for its study, and visualizations of relevant biological pathways.

Structure of this compound

The primary structure of bovine this compound has been determined, revealing a sequence of 34 amino acids. Other larger peptides containing the enkephalin sequence, such as Peptide E and Peptide B, are also derived from proenkephalin A.[3][4]

Physicochemical Properties of Bovine this compound

| Property | Value |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Lys-Lys-Met-Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu-Glu-Glu-Ala-Asn-Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met |

| Molecular Formula | C₁₇₂H₂₅₉N₄₁O₅₃S₃ |

| Molecular Weight | 3845.2 g/mol |

Table 1: Physicochemical properties of bovine this compound.

Functional Analysis of this compound

The primary characterized function of this compound is its involvement in the body's response to stress. Studies in animal models have demonstrated changes in the concentration of a fragment of this compound in the adrenal medulla following stress induction.

Role in Stress Response

Research has shown that in rats subjected to acute inescapable foot-shock stress, there is a significant decrease in the levels of an immunoreactive nine-amino-acid fragment of this compound (Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu) in the adrenal medulla.[1] However, after two weeks of chronic daily stress, the adrenal glands were unable to alter the levels of this this compound fragment in response to subsequent stress.[1] This suggests a potential role for this compound in the acute stress response and an adaptation of its regulation under chronic stress conditions.

Quantitative Data on this compound Levels Under Stress

| Condition | Change in Immunoreactive this compound Fragment Levels in Rat Adrenal Medulla |

| Acute Inescapable Foot-shock Stress | Significant Decrease |

| Chronic Daily Stress (2 weeks) | Inability to alter levels upon subsequent stress |

Table 2: Summary of changes in a fragment of this compound levels in the rat adrenal medulla in response to stress.[1] Specific quantitative values beyond "significant decrease" are not detailed in the available literature.

Signaling Pathway of this compound

Currently, the specific signaling pathway and receptor for this compound have not been elucidated. However, it is derived from proenkephalin A, which is a precursor to several opioid peptides, such as Met-enkephalin and Leu-enkephalin.[3][5] These opioid peptides are known to exert their effects by binding to and activating G protein-coupled receptors (GPCRs), specifically the μ (mu), δ (delta), and κ (kappa) opioid receptors.[6][7] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8]

While it is plausible that this compound or its fragments may interact with opioid or other GPCRs, there is no direct evidence to confirm this. One study identified a family of sensory neuron-specific G protein-coupled receptors (SNSRs) that are activated by various proenkephalin A-derived peptides, but this compound was not specifically tested.[9]

Given the lack of a defined signaling pathway for this compound, the following diagram illustrates the general processing of its precursor, proenkephalin A, and the established signaling cascade for other enkephalin peptides derived from it.

Proenkephalin A processing and known enkephalin signaling pathway.

Experimental Protocols

The primary method for the quantitative analysis of the non-enkephalin containing fragment of this compound is radioimmunoassay (RIA).[1]

Radioimmunoassay for the Nine-Amino-Acid Fragment of this compound

This protocol is a generalized procedure based on standard RIA techniques and the specific mention of the development of an RIA for a fragment of this compound.[1]

1. Reagents and Materials:

-

Antibody specific to the nine-amino-acid fragment of this compound (Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu).

-

Radiolabeled this compound fragment (e.g., ¹²⁵I-labeled).

-

Unlabeled this compound fragment standard of known concentrations.

-

Assay buffer (e.g., phosphate-buffered saline with a protein carrier like bovine serum albumin).

-

Precipitating agent (e.g., secondary antibody against the primary antibody, polyethylene (B3416737) glycol).

-

Gamma counter.

-

Centrifuge.

-

Test tubes.

2. Procedure:

-

Preparation of Standard Curve:

-

Serially dilute the unlabeled this compound fragment standard to create a range of known concentrations.

-

In a series of test tubes, add a fixed amount of the specific antibody and the radiolabeled this compound fragment to each tube.

-

Add the different concentrations of the unlabeled standard to the respective tubes.

-

Include tubes for total counts (only radiolabeled peptide) and non-specific binding (no primary antibody).

-

-

Sample Preparation:

-

Extract and purify this compound from tissue samples (e.g., adrenal medulla) as required.

-

Add the prepared samples to test tubes containing the fixed amount of antibody and radiolabeled peptide.

-

-

Incubation:

-

Incubate all tubes (standards and samples) at a specified temperature (e.g., 4°C) for a defined period (e.g., 16-24 hours) to allow for competitive binding.

-

-

Precipitation:

-

Add the precipitating agent to all tubes (except total counts) to separate the antibody-bound peptide from the free peptide.

-

Incubate to allow for the formation of a precipitate.

-

-

Centrifugation and Measurement:

-

Centrifuge the tubes to pellet the precipitate.

-

Carefully decant or aspirate the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis:

-

Plot the radioactivity of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of the this compound fragment in the samples by interpolating their radioactivity readings on the standard curve.

-

General workflow for the radioimmunoassay of this compound fragment.

Conclusion

This compound, a 34-amino acid peptide derived from bovine proenkephalin A, is implicated in the physiological response to stress. Its structure is well-defined, and a radioimmunoassay has been developed for the quantification of a key fragment. However, significant gaps in our understanding of this compound remain. Future research should focus on elucidating its specific receptor and downstream signaling pathway, which will be crucial for determining its precise physiological roles and potential as a therapeutic target. Furthermore, more detailed quantitative studies are needed to fully understand the dynamics of its release and function under various physiological and pathological conditions.

References

- 1. This compound (pro-enkephalin fragment): radioimmunoassay, and stress-induced changes in adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Processing of proenkephalin-A in bovine chromaffin cells. Identification of natural derived fragments by N-terminal sequencing and matrix-assisted laser desorption ionization-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proenkephalin 119–159 in Heart Failure: From Pathophysiology to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target tissue distribution of the proenkephalin peptides F, E, and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proenkephalin - Wikipedia [en.wikipedia.org]

- 6. Five Decades of Research on Opioid Peptides: Current Knowledge and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of Opioid Receptors by Their Endogenous Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Proenkephalin A gene products activate a new family of sensory neuron--specific GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of Peptide F: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Immediate Release

This whitepaper provides a comprehensive technical overview of Peptide F, a novel signaling molecule with significant therapeutic potential. The document details its initial discovery, outlines a robust protocol for its chemical synthesis, and presents a thorough analysis of its biological function, including key quantitative data and the elucidation of its primary signaling pathway. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the burgeoning field of peptide therapeutics.

Discovery and Initial Characterization

This compound was first identified during a broad screening for endogenous peptides that modulate neural activity. Its discovery was a result of an unbiased examination of control mechanisms within the gut, which unexpectedly revealed its role in regulating epithelial cell differentiation.[1] While peptides in general have been recognized as crucial signaling molecules since the discovery of secretin in 1902, the specific functions of many, like this compound, are only now being uncovered.[2] Peptides are short chains of amino acids that act as hormones, neurotransmitters, and antimicrobial agents, playing vital roles in cell signaling and immune response.[3][4] The unique properties of peptides, such as high specificity and low toxicity, make them promising candidates for therapeutic development.

Initial studies on a related analog, Neurothis compound (NPF), have shown that it can regulate cardiac activity with a clear dose-dependency.[5] This has paved the way for investigating the broader physiological roles of this peptide family.

Synthesis of this compound

The chemical synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.[6][7] This method allows for the stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin, which facilitates the removal of excess reagents by simple washing steps.[7][8]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of a generic peptide sequence and can be adapted for this compound.

-

Resin Preparation:

-

Place 0.1 mmol of Rink Amide resin in a fritted reaction vessel.

-

Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF and wash the resin three times with DMF.[6]

-

-

Fmoc Deprotection:

-

Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

-

Drain and wash the resin thoroughly (5-7 times) with DMF.[6]

-

-

Amino Acid Coupling:

-

Dissolve 1.0 mmol of the Fmoc-protected amino acid and 0.9 mmol of HBTU in 8.0 ml of DMF.

-

Add 2.0 mmol of DIEA and wait for 5 minutes for pre-activation.

-

Add the activated amino acid mixture to the resin and shake for 1-2 hours.[9]

-

Monitor reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling.[6]

-

Drain the coupling solution and wash the resin three times with DMF, followed by three washes with dichloromethane (B109758) (DCM).[6]

-

-

Repeating the Cycle:

-

Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the peptide-resin with DCM and air-dry.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (e.g., 95%/2.5%/2.5%).

-

Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

-

Filter the resin to collect the TFA solution containing the cleaved peptide.[6]

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet twice more with cold ether.

-

Air-dry the crude peptide.

-

The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Biological Activity and Mechanism of Action

This compound exerts its biological effects by interacting with a G protein-coupled receptor (GPCR) on the cell surface. This interaction initiates a downstream signaling cascade that ultimately modulates cellular function. Studies on related neuropeptides have shown that they can regulate numerous physiological events by signaling through multiple GPCR subtypes.[5]

Signaling Pathway of this compound

Upon binding to its cognate GPCR, this compound induces a conformational change in the receptor, leading to the activation of an associated heterotrimeric G protein. This typically involves the exchange of GDP for GTP on the Gα subunit. The activated Gα subunit and the Gβγ complex then dissociate and modulate the activity of downstream effectors, such as adenylyl cyclase or phospholipase C, leading to changes in intracellular second messenger concentrations (e.g., cAMP, IP3, DAG) and subsequent cellular responses.

Caption: Generalized signaling pathway of this compound via a G protein-coupled receptor (GPCR).

Experimental Workflow: Bioactivity Assay

To quantify the biological activity of synthesized this compound, a cell-based assay measuring the downstream effects of receptor activation is employed. A common method is to measure changes in second messenger levels, such as cyclic AMP (cAMP), in response to peptide stimulation.

References

- 1. Scientists Discover Allergy-Triggering Role of Peptide in the Gut [bio-itworld.com]

- 2. The Research History of Peptide - Creative Peptides Blog [creative-peptides.com]

- 3. Peptide - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. Neurothis compound peptides act through unique signaling pathways to affect cardiac activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 9. bio-protocol.org [bio-protocol.org]

The Neuropeptide FF Signaling Pathway: A Technical Guide for Researchers

An In-depth Examination of the Neuropeptide FF (NPFF) Signaling Cascade in Mammalian Cells for Researchers, Scientists, and Drug Development Professionals.

Neuropeptide FF (NPFF) is a member of the RF-amide peptide family, characterized by a C-terminal arginine and phenylalanine amide motif. Initially identified for its role in modulating opioid signaling, the NPFF system is now recognized as a significant regulator of numerous physiological processes in mammals. This technical guide provides a comprehensive overview of the NPFF signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and workflows to facilitate further research and therapeutic development.

Core Components of the NPFF Signaling Pathway

The NPFF signaling system is primarily composed of the neuropeptide ligands and their cognate G protein-coupled receptors (GPCRs).

-

Ligands: The primary endogenous ligands are Neuropeptide FF (NPFF) and Neuropeptide AF (NPAF), which are derived from the precursor protein pro-NPFFA. Another related peptide, RFamide-related peptide-1 (RFRP-1), is derived from the pro-NPFFB precursor.

-

Receptors: NPFF and related peptides exert their effects through two receptor subtypes: Neuropeptide FF Receptor 1 (NPFFR1, also known as GPR147) and Neuropeptide FF Receptor 2 (NPFFR2, also known as GPR74). These receptors are expressed throughout the central nervous system, particularly in regions associated with pain, reward, and autonomic control.[1]

Upon ligand binding, NPFF receptors couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The primary coupling is to the inhibitory Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] However, coupling to Gαs and Gαq has also been observed in specific cellular contexts, leading to the stimulation of adenylyl cyclase or activation of phospholipase C, respectively.

Quantitative Analysis of NPFF Receptor Interactions

The affinity of NPFF and related peptides for NPFFR1 and NPFFR2 has been characterized through various binding and functional assays. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor | Assay Type | Kd (nM) | Ki (nM) | Reference |

| NPFF | hNPFFR1 | Radioligand Binding | 1.13 | [1] | |

| NPFF | hNPFFR2 | Radioligand Binding | 0.37 | [1] | |

| NPFF | NPFFR1 | Radioligand Binding | 2.82 | [3] | |

| NPFF | NPFFR2 | Radioligand Binding | 0.21 | [3] | |

| Human NPAF | NPFFR | Radioligand Binding | 0.22 | [2] | |

| SQA-NPFF | NPFFR | Radioligand Binding | 0.29 | [2] | |

| 1DMe | NPFFR | Radioligand Binding | 0.31 | [2] | |

| Table 1: Binding Affinities of NPFF and Related Peptides to NPFF Receptors. |

| Ligand | Receptor | Assay Type | EC50 (nM) | Reference |

| Human NPAF | NPFFR | Calcium Mobilization | 0.70 ± 0.10 | [2] |

| SQA-NPFF | NPFFR | Calcium Mobilization | 0.83 ± 0.09 | [2] |

| NPFF | NPFFR | Calcium Mobilization | 5.17 ± 0.58 | [2] |

| 1DMe | NPFFR | Calcium Mobilization | 6.77 ± 2.59 | [2] |

| Table 2: Functional Potencies of NPFF and Analogs in Calcium Mobilization Assays. |

Key Signaling Pathways and Cellular Responses

Activation of NPFF receptors triggers a cascade of intracellular events that ultimately modulate cellular function. The primary signaling pathways are detailed below.

Gαi/o-Mediated Inhibition of Adenylyl Cyclase

The canonical NPFF signaling pathway involves the activation of Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of the second messenger cAMP. Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream targets, including transcription factors and ion channels.

Modulation of MAPK/ERK Signaling

The NPFF pathway also influences the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. NPFF has been shown to stimulate ERK phosphorylation in a transient manner in neuronal cell lines.[4] This activation can be dependent on PKA and nitric oxide synthase, suggesting a complex interplay between different signaling branches.[4] Activation of the ERK pathway is a key regulator of cell proliferation, differentiation, and survival.

Regulation of Intracellular Calcium Levels

NPFF receptor activation can lead to the mobilization of intracellular calcium ([Ca2+]i). This can occur through Gαq-mediated activation of phospholipase C, which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. Increased [Ca2+]i can activate a wide range of cellular processes, including enzyme activation, gene transcription, and neurotransmitter release.

Visualizing NPFF Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by NPFF receptor activation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the NPFF signaling pathway.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for NPFF receptors expressed in mammalian cells.

Workflow Diagram:

Materials:

-

Cells stably expressing the NPFF receptor of interest (e.g., CHO-K1 or HEK293 cells)

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.7

-

Wash Buffer: Ice-cold 50 mM NaCl, pH 7.4

-

Radioligand (e.g., [¹²⁵I]-PYY)

-

Unlabeled NPFF or test compounds

-

96-well microplate

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Culture cells to high confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge at low speed (1,000 x g) to remove nuclei.

-

Centrifuge the supernatant at high speed (40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding (NSB): A high concentration of unlabeled NPFF (e.g., 1 µM), radioligand, and cell membranes.

-

Competition: A range of concentrations of the test compound, radioligand, and cell membranes.

-

-

-

Incubation:

-

Add 25 µL of assay buffer or unlabeled ligand to the appropriate wells.

-

Add 25 µL of radioligand.

-

Add 200 µL of the diluted membrane suspension to initiate the reaction.

-

Incubate the plate with gentle agitation for 60 minutes at 25°C.

-

-

Filtration and Washing:

-

Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer.

-

-

Counting and Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

HTRF cAMP Assay

This protocol describes a method to measure changes in intracellular cAMP levels in response to NPFF receptor activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Workflow Diagram:

Materials:

-

Cells expressing the NPFF receptor

-

HTRF cAMP assay kit (e.g., from Cisbio)

-

384-well low-volume microplate

-

Test compounds (NPFF analogs)

-

Forskolin (for Gαi-coupled receptor assays)

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Seed cells in a 384-well plate and culture overnight.

-

-

Assay Protocol (Gαi-coupled receptor):

-

Prepare serial dilutions of the test compound.

-

Add the test compound to the cells, followed by a fixed concentration of forskolin (to stimulate cAMP production).

-

Incubate for 30 minutes at room temperature.

-

-

Detection:

-

Add the HTRF detection reagents (d2-labeled cAMP and anti-cAMP cryptate antibody) to the wells.

-

Incubate for 60 minutes at room temperature.

-

-

Measurement and Analysis:

-

Read the plate on an HTRF-compatible reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Generate a cAMP standard curve to convert the HTRF ratio to cAMP concentration.

-

Plot the cAMP concentration against the log concentration of the test compound to determine the IC₅₀.

-

ERK Phosphorylation Assay (In-Cell Western)

This protocol describes a method to quantify ERK phosphorylation in response to NPFF receptor activation using an In-Cell Western assay.

Materials:

-

Cells expressing the NPFF receptor

-

96-well plate

-

Serum-free medium

-

NPFF or test compounds

-

4% Paraformaldehyde in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., Intercept Blocking Buffer)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK

-

Secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to confluency.

-

Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.

-

Treat cells with a dose-response of NPFF or test compound for 5-10 minutes at 37°C.

-

-

Fixation and Permeabilization:

-

Aspirate the treatment medium and fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash the wells with PBS containing 0.1% Triton X-100.

-

Permeabilize the cells with permeabilization buffer.

-

-

Blocking and Staining:

-

Block the wells with blocking buffer for 1.5 hours at room temperature.

-

Incubate with a cocktail of primary antibodies (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

-

Wash the wells.

-

Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

-

Imaging and Analysis:

-

Wash the wells.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both phospho-ERK (e.g., 700 nm channel) and total-ERK (e.g., 800 nm channel).

-

Normalize the phospho-ERK signal to the total-ERK signal for each well.

-

Plot the normalized signal against the log concentration of the agonist to determine the EC₅₀.

-

Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration using the fluorescent indicator Fluo-4 AM.

Materials:

-

Cells expressing the NPFF receptor

-

96-well black-walled, clear-bottom plate

-

Fluo-4 AM

-

Pluronic F-127

-

Physiological saline buffer (e.g., HBSS)

-

NPFF or test compounds

-

Fluorescence plate reader with an injection system or fluorescence microscope

Procedure:

-

Cell Plating:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution (typically 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in physiological saline buffer).

-

Aspirate the culture medium and wash the cells with the physiological buffer.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature.

-

Wash the cells to remove excess dye.

-

-

Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~515 nm).

-

Inject the NPFF or test compound and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response (ΔF/F₀), where F₀ is the baseline fluorescence.

-

Plot the normalized response against the log concentration of the agonist to determine the EC₅₀.

-

Conclusion

The Neuropeptide FF signaling pathway represents a complex and multifaceted system with significant implications for a variety of physiological functions. Its modulation of pain, opioid activity, and energy homeostasis makes it an attractive target for therapeutic intervention. This technical guide provides a foundational understanding of the NPFF pathway, supported by quantitative data and detailed experimental protocols, to empower researchers in their efforts to further elucidate the intricacies of this signaling cascade and to develop novel therapeutics targeting this system.

References

- 1. Neuropeptide FF and its receptors: therapeutic applications and ligand development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of a human receptor for neuropeptide FF and related peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. Neuropeptide FF activates ERK and NF kappa B signal pathways in differentiated SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Peptide F in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. It is characterized by the activation of glial cells, such as microglia and astrocytes, and the subsequent release of inflammatory mediators. Peptides are increasingly being investigated for their potential to modulate these neuroinflammatory processes. This technical guide provides an in-depth overview of the biological role of a novel synthetic peptide, designated "Peptide F," in neuroinflammation. We will explore its mechanism of action, detail its effects on glial cell activation and cytokine production, and provide comprehensive experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a double-edged sword; while it serves a protective role in response to injury and pathogens in the central nervous system (CNS), chronic and uncontrolled inflammation contributes to neuronal damage and the progression of neurodegenerative disorders.[1][2] The key cellular mediators of neuroinflammation are microglia, the resident immune cells of the CNS, and astrocytes, which play multifaceted roles in brain homeostasis and injury response.[1][2] Upon activation by various stimuli, including pathological protein aggregates and pathogens, these glial cells undergo morphological and functional changes, leading to the production of a wide array of signaling molecules such as cytokines, chemokines, and reactive oxygen species.[3][4]

This compound is a synthetic oligopeptide designed to modulate these inflammatory cascades. Its therapeutic potential lies in its ability to specifically interact with key receptors and signaling pathways involved in glial activation, thereby dampening the detrimental aspects of neuroinflammation while potentially promoting neuroprotective responses. Understanding the precise biological role of this compound is crucial for its development as a potential therapeutic agent for neuroinflammatory and neurodegenerative diseases.

Mechanism of Action of this compound

This compound is hypothesized to exert its anti-inflammatory effects primarily through the modulation of Toll-like receptor 4 (TLR4) signaling pathways in microglia. TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response and is a key sensor for pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), as well as damage-associated molecular patterns (DAMPs) released during tissue injury.[5][6][7]

Upon activation, TLR4 initiates downstream signaling cascades that lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), culminating in the expression of pro-inflammatory genes.[5] this compound is believed to act as a competitive antagonist or a negative regulator of the TLR4 signaling complex, thereby inhibiting the subsequent inflammatory response.

Signaling Pathway of this compound in Microglia

The proposed signaling pathway for this compound's action on microglia is illustrated below. By interfering with the TLR4 signaling cascade, this compound can prevent the phosphorylation and degradation of IκB, which in turn keeps NF-κB in an inactive state in the cytoplasm, preventing the transcription of pro-inflammatory cytokine genes.[5]

References

- 1. Peptide discovery across the spectrum of neuroinflammation; microglia and astrocyte phenotypical targeting, mediation, and mechanistic understanding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. Screening TLR4 Binding Peptide from Naja atra Venom Glands Based on Phage Display - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Formyl Peptide Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formyl peptide receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system.[1][2][3] They are pattern recognition receptors that recognize N-formyl peptides, which are common molecular patterns found on bacteria and mitochondria released from damaged cells.[1][2][3][4] This recognition triggers a variety of cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species, all of which are essential for host defense and the inflammatory response.[3][4] Due to their involvement in inflammation and immunity, FPRs have emerged as attractive therapeutic targets for a range of diseases, including inflammatory disorders and cancer.[2][5]

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of formyl peptides to their receptors, with a primary focus on Formyl Peptide Receptor 1 (FPR1). It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling of peptide-receptor interactions.

Formyl Peptide Receptor (FPR) Family

In humans, the FPR family consists of three members: FPR1, FPR2, and FPR3.[1][2] These receptors share significant sequence homology but exhibit distinct ligand-binding specificities and functional roles.[2][3]

-

FPR1: Binds N-formyl peptides with high affinity and is primarily involved in pro-inflammatory responses.[6]

-

FPR2 (also known as ALX): Has a broader ligand profile, binding not only formyl peptides but also lipid mediators like lipoxin A4 and annexin (B1180172) A1. It can mediate both pro- and anti-inflammatory signals.[2][7]

-

FPR3: Its function is the least understood of the three, and it generally shows low affinity for formyl peptides.[2]

In Silico Modeling of Formyl Peptide-FPR1 Interaction

Computational modeling is a powerful tool for understanding the molecular details of peptide-receptor interactions and for the rational design of novel therapeutics. The following sections outline the key in silico techniques applied to the study of formyl peptide binding to FPR1.

Homology Modeling of FPR1

Due to the challenges in crystallizing GPCRs, experimentally determined structures of FPR1 have historically been unavailable. Therefore, homology modeling has been a widely used technique to generate a three-dimensional structure of the receptor.[8][9]

Experimental Protocol: Homology Modeling of FPR1

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). Typically, high-resolution crystal structures of other GPCRs, such as bovine rhodopsin or the CXCR4 chemokine receptor, are used.[10][11] The choice of template is critical and is based on sequence identity and phylogenetic relationship.[11]

-

Sequence Alignment: Align the amino acid sequence of human FPR1 with the sequence of the selected template(s). This step is crucial for accurately mapping the transmembrane helices and loop regions.[12]

-

Model Building: Use a modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D coordinates of FPR1 based on the alignment and the template structure. This involves constructing the backbone, adding and optimizing side chains, and building loop regions.

-

Model Refinement and Validation: The initial model is subjected to energy minimization and molecular dynamics simulations to relax the structure and resolve any steric clashes. The quality of the final model is then assessed using tools like PROCHECK and Ramachandran plots to evaluate its stereochemical properties.

Molecular Docking of Formyl Peptides

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor.[8][9] It is instrumental in identifying key residues involved in the binding interaction and for virtual screening of potential drug candidates.

Experimental Protocol: Molecular Docking of Formyl Peptides to FPR1

-

Receptor and Ligand Preparation:

-

Receptor: The 3D structure of FPR1 (either from homology modeling or a crystal structure, if available) is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The binding site is often identified based on experimental data from mutagenesis studies or by using pocket-finding algorithms.[13]

-

Ligand: The 3D structure of the formyl peptide (e.g., fMLF) is generated and its geometry is optimized. Torsional degrees of freedom are defined to allow for conformational flexibility during docking.

-

-

Docking Simulation: A docking program (e.g., AutoDock, GOLD, Glide) is used to sample a wide range of conformations and orientations of the peptide within the receptor's binding site. The program calculates a score for each pose based on a scoring function that estimates the binding free energy.

-

Pose Selection and Analysis: The docking poses are clustered and ranked based on their scores. The top-ranked poses are then visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the receptor. This analysis helps in understanding the structural basis of ligand recognition.[14]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide-receptor complex, allowing for the study of its stability, conformational changes, and the role of solvent molecules over time.[10][11]

Experimental Protocol: Molecular Dynamics Simulation of the FPR1-Peptide Complex

-

System Setup: The docked peptide-receptor complex is embedded in a model lipid bilayer (e.g., POPC) and solvated with water molecules and ions to mimic the physiological environment.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure stability.

-

Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the complex's atomic motions.

-

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation), identify key interactions, and observe any conformational changes in the receptor upon ligand binding.[10] MD simulations can also reveal the role of water molecules in mediating the interaction between the peptide and the receptor.[10][11]

FPR1 Signaling Pathways

Upon binding of a formyl peptide, FPR1 undergoes a conformational change that activates intracellular signaling cascades through its coupling to heterotrimeric G proteins of the Gi family.[8]

The primary signaling pathway involves the activation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[1] These events ultimately lead to various cellular responses, including chemotaxis and the activation of NADPH oxidase for the production of reactive oxygen species.

Another important signaling route is the activation of the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK.[5]

// Nodes Ligand [label="Formyl Peptide", fillcolor="#FBBC05"]; FPR1 [label="FPR1", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/βγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; IP3 [label="IP3", shape=ellipse, fillcolor="#FFFFFF"]; DAG [label="DAG", shape=ellipse, fillcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=cylinder, fillcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway\n(ERK, p38, JNK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(Chemotaxis, Phagocytosis, ROS)", shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Ligand -> FPR1 [label="Binding"]; FPR1 -> G_protein [label="Activation"]; G_protein -> PLC [label="Activation"]; PLC -> PIP2 [label="Hydrolysis"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC; G_protein -> MAPK [style=dashed]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; MAPK -> Cellular_Response; } FPR1 Signaling Pathway

Experimental Workflow for In Silico Modeling

The following diagram illustrates a typical workflow for the in silico modeling of formyl peptide-FPR1 binding.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; homology [label="Homology Modeling\nof FPR1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; validation [label="Model Validation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; docking [label="Molecular Docking\nof Peptides", fillcolor="#FBBC05"]; md [label="Molecular Dynamics\nSimulations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Binding Mode &\nAffinity Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> homology; homology -> validation; validation -> docking; docking -> md; md -> analysis; analysis -> end; } In Silico Modeling Workflow

Quantitative Data on Ligand Binding

The binding affinities of various formyl peptides and other ligands to FPR1 have been determined experimentally. This data is crucial for validating the in silico models and for structure-activity relationship (SAR) studies.

| Ligand | Receptor | Assay Type | Affinity (Ki/IC50/EC50) | Reference |

| fMLF | Human FPR1 | Radioligand Binding | ~1 nM (Kd) | [6] |

| fMIFL | Human FPR1 | Calcium Mobilization | Potent Agonist | [6] |

| fMIVIL | Human FPR1 | Calcium Mobilization | Potent Agonist | [6] |

| WKYMVm | Human FPR2 | Radioligand Binding | pM range (agonist) | [4] |

| Ac2-26 (Annexin I peptide) | Human FPR1/FPR2 | Binding Assay | Similar affinities | [15] |

| Cyclosporin H | Human FPR1 | Radioligand Binding | Potent Antagonist | [15] |

| 3570-0208 | Human FPR1 | Fluorescent Ligand Displacement | 374 ± 31 nM (Ki) | [16] |

Experimental Protocols for Receptor Binding Assays

Validating the predictions from in silico models requires robust experimental data. Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor.

Radioligand Binding Assay (Filtration-based)

This is a classic method to quantify the interaction between a radiolabeled ligand and a receptor.

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing FPR1 from cultured cells (e.g., HEK293 or U937 cells transfected with the FPR1 gene).

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled formyl peptide (e.g., [³H]fMLF) and varying concentrations of the unlabeled test compound.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[17]

Fluorescent Ligand Binding Assay

This method offers a non-radioactive alternative and is well-suited for high-throughput screening.

Protocol:

-

Cell Preparation: Use whole cells expressing FPR1.

-

Incubation: Incubate the cells with a fluorescently labeled formyl peptide and varying concentrations of the test compound.

-

Detection: Measure the fluorescence signal using a fluorescence plate reader or flow cytometry. The displacement of the fluorescent ligand by the test compound results in a decrease in the signal.

-

Data Analysis: Similar to the radioligand binding assay, determine the IC50 value from the dose-response curve.

Conclusion

The in silico modeling of formyl peptide receptor binding is a multifaceted approach that combines homology modeling, molecular docking, and molecular dynamics simulations to provide detailed insights into the molecular recognition process. These computational methods, when integrated with experimental validation through binding assays, offer a powerful platform for the discovery and development of novel therapeutics targeting the FPR family. This guide provides a foundational understanding of the core techniques and workflows involved, serving as a valuable resource for researchers in the field of peptide-based drug discovery.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 3. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 6. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular docking of 2-(benzimidazol-2-ylthio)-N-phenylacetamide-derived small-molecule agonists of human formyl peptide receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Water in Activation Mechanism of Human N-Formyl Peptide Receptor 1 (FPR1) Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. AID 805 - Assay for Formylpeptide Receptor Family Ligands - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

Peptide F and its Analogs: A Technical Guide for Researchers

Introduction

Peptide F is a 34-amino acid endogenous peptide derived from the precursor protein proenkephalin A. Its primary structure is YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM.[1] Proenkephalin A is a polypeptide hormone that undergoes proteolytic cleavage to produce several biologically active peptides, including met-enkephalin (B1676343) and leu-enkephalin, which are well-characterized for their role in pain modulation through opioid receptors.[2] While structurally related to opioid peptides, emerging evidence suggests that this compound may exert its primary biological effects through non-opioid pathways, particularly in the modulation of the immune system. This technical guide provides a comprehensive review of the current knowledge on this compound, including its biological activity, the experimental protocols used for its study, and its putative signaling mechanisms. Due to a lack of specific information on this compound analogs in the current literature, this guide also provides a general overview of peptide analog design strategies.

Biological Activity of this compound

The primary documented biological activity of this compound is its ability to modulate the immune response. Specifically, it has been shown to enhance the in vitro antibody-forming cell (AFC) response of murine splenocytes to antigenic challenges. This effect is not blocked by the opioid receptor antagonist naloxone, indicating that this compound's immunomodulatory action is mediated through a non-opioid receptor pathway.[3] This finding suggests a potential role for this compound in humoral immunity.

Furthermore, studies on the tissue distribution of radiolabeled this compound have shown its binding in various tissues, with a notable concentration in the pituitary gland.[4][5] This suggests potential endocrine or paracrine functions that are yet to be fully elucidated.

Quantitative Data

Quantitative data on the biological activity of this compound is limited in the publicly available literature. The primary study on its immunomodulatory effects demonstrated a significant enhancement of the AFC response at various concentrations, as detailed in the table below. However, specific EC50 or IC50 values have not been reported.

| Biological Activity | Assay System | This compound Concentration | Observed Effect | Reference |

| Immunomodulation | In vitro antibody-forming cell (AFC) response with murine splenocytes | 10⁻⁶ to 10⁻¹² M | Significant enhancement of AFC response | [3] |

Experimental Protocols

In Vitro Antibody-Forming Cell (AFC) Response Assay

This protocol is a generalized procedure for assessing the effect of a peptide, such as this compound, on the humoral immune response in vitro, based on the principles of the Mishell-Dutton culture system.[6][7]

Objective: To determine the effect of this compound on the number of antibody-forming cells in response to a T-cell-dependent antigen.

Materials:

-

Murine splenocytes

-

Sheep red blood cells (SRBCs) as the antigen

-

This compound (synthetic)

-

RPMI 1640 medium supplemented with fetal bovine serum, antibiotics, and 2-mercaptoethanol

-

96-well culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Cunningham chambers or similar plaque assay slides

-

Guinea pig complement

-

Hanks' Balanced Salt Solution (HBSS)

-

Trypan blue solution

Procedure:

-

Splenocyte Preparation:

-

Aseptically harvest spleens from mice.

-

Prepare a single-cell suspension by gently teasing the spleens apart in RPMI 1640 medium.

-

Pass the cell suspension through a sterile nylon mesh to remove debris.

-

Wash the cells by centrifugation and resuspend in fresh medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Adjust the splenocyte concentration to 1 x 10⁷ cells/mL in culture medium.

-

In a 96-well plate, add 100 µL of the splenocyte suspension to each well.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without peptide).

-

Add 50 µL of a standardized suspension of SRBCs to each well to initiate the antigenic challenge.

-

-

Incubation:

-

Incubate the culture plates for 4-5 days in a humidified CO₂ incubator at 37°C.

-

-

Plaque-Forming Cell (PFC) Assay:

-

After incubation, harvest the cells from each well.

-

Wash the cells and resuspend in HBSS.

-

In a microcentrifuge tube, mix a small volume of the cultured splenocytes with a suspension of fresh SRBCs and guinea pig complement.

-

Introduce this mixture into a Cunningham chamber.

-

Seal the chamber and incubate at 37°C for 1-2 hours.

-

During this incubation, B-cells that are actively secreting antibodies against the SRBCs will cause the surrounding SRBCs to lyse in the presence of complement, forming a clear zone or "plaque."

-

-

Data Analysis:

-

Count the number of plaques in each chamber under a microscope. Each plaque represents an antibody-forming cell.

-

Express the results as the number of PFCs per 10⁶ viable splenocytes.

-

Compare the PFC counts in the this compound-treated groups to the control group to determine the immunomodulatory effect.

-

Signaling Pathways

Proenkephalin A Processing

This compound is generated from the post-translational processing of proenkephalin A. This precursor protein contains multiple copies of enkephalin sequences and other larger peptides, which are liberated by the action of prohormone convertases such as PC1/3 and PC2, followed by carboxypeptidases.[8] The cleavage typically occurs at pairs of basic amino acid residues (e.g., KR, RR, KK).

Putative Immunomodulatory Signaling Pathway

Given that this compound enhances antibody production in a naloxone-insensitive manner, it likely interacts with a non-opioid receptor on immune cells, such as T-cells or B-cells.[3] While the specific receptor and downstream signaling cascade for this compound have not been identified, a plausible hypothetical pathway can be constructed based on the known mechanisms of other immunomodulatory peptides. This often involves the activation of intracellular signaling cascades that lead to the modulation of gene expression for cytokines and other factors involved in the immune response.

This compound Analogs

Currently, there is a lack of publicly available scientific literature describing the synthesis and biological evaluation of specific analogs of this compound. However, the design and synthesis of peptide analogs are common strategies in drug development to improve properties such as stability, bioavailability, and potency. General approaches to peptide analog design include:

-

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine to identify key residues for biological activity.

-

Truncation: Removing amino acids from the N- or C-terminus to identify the minimal active sequence.

-

Amino Acid Substitution: Replacing specific amino acids with natural or unnatural amino acids to enhance activity or stability. For example, D-amino acid substitution can increase resistance to proteolytic degradation.

-

Cyclization: Introducing cyclic constraints (e.g., disulfide bridges, lactam bridges) to stabilize a bioactive conformation.

-

Peptidomimetics: Incorporating non-peptide chemical structures that mimic the essential features of the peptide's pharmacophore.

These strategies could be applied to this compound to explore its structure-activity relationship and to develop more potent or stable immunomodulatory agents.

Conclusion

This compound is an intriguing endogenous peptide with a demonstrated, albeit not fully characterized, role in immunomodulation. Its origin from the well-studied proenkephalin A precursor and its non-opioid mechanism of action make it a subject of interest for further research. The lack of extensive quantitative data and the absence of studies on its analogs highlight significant gaps in our understanding of this peptide. Future research should focus on identifying the specific receptor for this compound on immune cells, elucidating its downstream signaling pathway, and exploring the therapeutic potential of both the native peptide and its synthetic analogs in the context of immune-related conditions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to design and execute further investigations into the biology of this compound.

References

- 1. Exploring novel non-opioid pathways and therapeutics for pain modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. C-Terminal Modification on the Immunomodulatory Activity, Antioxidant Activity, and Structure–Activity Relationship of Pulsed Electric Field (PEF)-Treated Pine Nut Peptide | MDPI [mdpi.com]

- 3. Target tissue distribution of the proenkephalin peptides F, E, and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro approaches to investigate the effect of chemicals on antibody production: the case study of PFASs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Studies of the Antibody Response: Antibodies of Different Specificity are Made in Different Populations of Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cleavage of recombinant proenkephalin and blockade mutants by prohormone convertases 1 and 2: an in vitro specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processing of peptide and hormone precursors at the dibasic cleavage sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Peptide F: Amino Acid Sequence and Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide F is a naturally occurring opioid peptide derived from the precursor protein proenkephalin.[1] Found in the bovine brain and adrenal medulla, it belongs to the family of enkephalin-containing peptides (ECPs). While structurally related to classical opioid peptides, emerging evidence suggests that this compound and other ECPs may possess unique biological functions, particularly in the realm of immunomodulation, distinct from traditional opioid receptor-mediated pathways.[2] This technical guide provides a comprehensive overview of the amino acid sequence, potential post-translational modifications, and biological functions of this compound, along with detailed experimental protocols relevant to its study.

Data Presentation

Table 1: Amino Acid Sequence and Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Lys-Lys-Met-Asp-Glu-Leu-Tyr-Pro-Leu-Glu-Val-Glu-Glu-Glu-Ala-Asn-Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | [1] |

| One-Letter Code | YGGFMKKMDELYPLEVEEEANGGEVLGKRYGGFM | [1] |

| Molecular Formula | C₁₇₂H₂₅₉N₄₁O₅₃S₂ | [1] |

| Molecular Weight | 3845.3 Da | [1] |

Table 2: Potential Post-Translational Modifications of Proenkephalin-Derived Peptides

While specific post-translational modifications (PTMs) of this compound have not been definitively characterized, studies on its precursor, proenkephalin, and other derived peptides indicate several possibilities. These modifications can significantly impact the peptide's structure, stability, and biological activity.

| Modification | Description | Potential Relevance to this compound | Reference |

| Proteolytic Cleavage | Proenkephalin undergoes endoproteolytic cleavage at paired basic amino acid residues (Lys-Arg, Arg-Arg, Lys-Lys) by prohormone convertases 1 and 2 (PC1 and PC2) to release various bioactive peptides, including this compound.[2][3] | This is the primary modification leading to the generation of this compound from its precursor. | [2][3] |

| Glycosylation | N-linked glycosylation of proenkephalin has been reported. Glycosylation can affect protein folding, stability, and receptor binding.[4] The presence of an Asn-X-Ser/Thr consensus sequence is typically required. | The sequence of this compound contains one potential N-linked glycosylation site (Asn-Gly-Gly). Further investigation is needed to determine if this site is utilized. | [4] |

| Phosphorylation | Phosphorylation of serine, threonine, or tyrosine residues is a common PTM that regulates protein function. Phosphorylation of other proenkephalin-derived peptides, such as Peptide B, has been observed.[5] | This compound contains several potential phosphorylation sites (tyrosine, serine, threonine). Phosphorylation could modulate its immunomodulatory activity. | [5] |

| Amidation | C-terminal amidation is a common modification of bioactive peptides, often crucial for their biological activity. Some proenkephalin-derived peptides, like metorphamide, are amidated.[6] | The C-terminus of this compound is a methionine residue. While not definitively shown to be amidated, this possibility should be considered in functional studies. | [6] |

Biological Function and Signaling Pathway

This compound has been shown to possess immunomodulatory properties. Specifically, it enhances the antibody-forming cell (AFC) response to antigens in a dose-dependent manner.[2] This effect is not blocked by the opioid antagonist naloxone, indicating that it is not mediated by classical opioid receptors.[2] The immunomodulatory effects of this compound appear to be T-cell dependent.[2]

The precise signaling pathway initiated by this compound in T-cells remains to be fully elucidated. However, based on its function, a putative pathway can be proposed.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound.

Peptide Extraction from Bovine Adrenal Medulla

This protocol is adapted from methods used for the extraction of bioactive peptides from adrenal tissue.[7]

Materials:

-

Bovine adrenal medullae

-

Homogenizer

-

0.1 M Acetic Acid

-

Centrifuge

-

Solid-Phase Extraction (SPE) C18 cartridges

-

Trifluoroacetic acid (TFA)

-

Lyophilizer

Procedure:

-

Dissect bovine adrenal medullae and immediately freeze in liquid nitrogen.

-

Homogenize the frozen tissue in 10 volumes of 0.1 M acetic acid.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and pass it through a pre-equilibrated C18 SPE cartridge.

-

Wash the cartridge with 0.1% TFA in water to remove salts and hydrophilic impurities.

-

Elute the peptides with a solution of 60% acetonitrile in 0.1% TFA.

-

Lyophilize the eluted fraction to obtain the crude peptide extract.

-

Further purify this compound from the crude extract using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantification of this compound by Radioimmunoassay (RIA)

This protocol provides a general framework for developing a competitive RIA for this compound.[8]

Materials:

-

Purified this compound for standard curve

-

¹²⁵I-labeled this compound (tracer)

-

Rabbit anti-Peptide F primary antibody

-

Goat anti-rabbit IgG secondary antibody

-

RIA buffer (e.g., phosphate (B84403) buffer with 0.1% BSA)

-

Gamma counter

Procedure:

-

Prepare a standard curve of unlabeled this compound ranging from 1 pg/mL to 10 ng/mL in RIA buffer.

-

In duplicate tubes, add 100 µL of standard or unknown sample.

-

Add 100 µL of diluted primary antibody to all tubes except the non-specific binding (NSB) tubes.

-

Add 100 µL of ¹²⁵I-labeled this compound (approximately 10,000 cpm) to all tubes.

-

Incubate the mixture for 24 hours at 4°C.

-

Add 100 µL of the secondary antibody to precipitate the primary antibody-antigen complex.

-

Incubate for 2 hours at 4°C.

-

Centrifuge at 3,000 x g for 30 minutes at 4°C.

-

Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

Plot the percentage of bound tracer against the concentration of unlabeled this compound to generate a standard curve and determine the concentration of this compound in the unknown samples.

T-Cell Activation Assay

This protocol outlines a method to assess the ability of this compound to stimulate T-cell activation.[9]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

Phytohemagglutinin (PHA) as a positive control

-

Brefeldin A

-

Fluorescently labeled antibodies against CD3, CD4, CD8, and IFN-γ

-

Flow cytometer

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Plate 1 x 10⁶ PBMCs per well in a 96-well plate.

-

Stimulate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL). Include an unstimulated control and a PHA-stimulated positive control.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

For the last 4-6 hours of incubation, add Brefeldin A to block cytokine secretion.

-

Harvest the cells and stain for surface markers (CD3, CD4, CD8).

-

Fix and permeabilize the cells.

-

Stain for intracellular IFN-γ.

-

Analyze the cells by flow cytometry to determine the percentage of IFN-γ-producing CD4+ and CD8+ T-cells.

Conclusion

This compound represents an intriguing molecule with potential immunomodulatory functions that are distinct from classical opioid peptides. Its derivation from proenkephalin and the potential for various post-translational modifications highlight the complexity of the endogenous opioid system. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the biological roles and therapeutic potential of this compound. Future studies should focus on definitively identifying its post-translational modifications, elucidating its specific receptor and signaling pathway in immune cells, and exploring its in vivo efficacy in models of immune response and disease.

References

- 1. Proenkephalin - Wikipedia [en.wikipedia.org]

- 2. Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cleavage of recombinant proenkephalin and blockade mutants by prohormone convertases 1 and 2: an in vitro specificity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-linked glycosylation of a proenkephalin A-derived peptide. Evidence for the glycosylation of an NH2-terminally extended Met-enkephalin Arg6-Gly7-Leu8 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for the phosphorylation of a proenkephalin-derived peptide, peptide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The proenkephalin A fragment metorphamide shows supraspinal and spinal opioid activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of bioactive peptides in bovine adrenal medulla by a combination of fast HPLC and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of total opioid peptides in rat brain and pituitary by radioimmunoassay directed at the alpha-N-acetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. stemcell.com [stemcell.com]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Peptide F (Semaglutide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide F, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist, represents a significant advancement in the management of type 2 diabetes and obesity.[1][2] With 94% sequence homology to human GLP-1, its molecular structure has been modified to enhance albumin binding and increase resistance to dipeptidyl peptidase-4 (DPP-4) degradation.[2][3] These modifications result in a prolonged half-life of approximately one week, allowing for once-weekly subcutaneous administration.[1][3][4] An oral formulation is also available, which includes the absorption enhancer sodium N-(8-[2-hydroxybenzoyl]-amino) caprylate (SNAC) to facilitate its absorption.[1][2][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on extensive clinical data.

Pharmacokinetics

The pharmacokinetic profile of this compound has been well-characterized in both healthy individuals and in patients with type 2 diabetes, obesity, and in special populations with renal or hepatic impairment.[5][6][7]

Absorption

Subcutaneous Administration: Following subcutaneous injection, this compound is slowly absorbed, with the maximum concentration (Cmax) being reached within 1 to 3 days.[8] The bioavailability of subcutaneously administered this compound is high, at 89%.[8][9] Steady-state concentrations are typically achieved after 4 to 5 weeks of once-weekly administration.[8]

Oral Administration: Oral administration of this compound, in a formulation containing SNAC, results in a much faster absorption, with Cmax reached within 1 hour post-dose.[8] However, the oral bioavailability is significantly lower, at approximately 0.4% to 1%.[8] The absorption of oral this compound is influenced by factors such as the volume of water ingested and the length of the post-dose fasting period.[6][10]

Distribution

This compound is extensively bound to plasma albumin (>99%), which contributes to its long half-life and slow elimination.[3][10] The mean apparent volume of distribution after subcutaneous administration is approximately 12.5 L.[8] For oral administration, the volume of distribution in healthy subjects is around 8 L.[8]

Metabolism

The metabolism of this compound is not confined to a specific organ.[5][11][12] It undergoes proteolytic cleavage of its peptide backbone and a sequential beta-oxidation of the fatty acid side chain.[5][8][11][12]

Excretion

The primary routes of excretion for this compound metabolites are urine and feces.[3][5][11][12] After a single radiolabelled dose, approximately 3% of the intact drug was excreted in the urine.[11][12] The elimination half-life is approximately one week for both subcutaneous and oral administration.[8][9]

Quantitative Pharmacokinetic Data

| Parameter | Subcutaneous Administration | Oral Administration | References |

| Bioavailability | 89% | 0.4% - 1% | [8][9] |

| Time to Cmax (Tmax) | 1 - 3 days | 1 hour | [8] |

| Volume of Distribution (Vd) | ~12.5 L | ~8 L | [8] |

| Plasma Protein Binding | >99% (to albumin) | >99% (to albumin) | [3][10] |

| Elimination Half-life (t½) | ~1 week | ~1 week | [8][9] |

| Clearance (CL) | ~0.05 L/h | ~0.04 L/h | [8] |

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated through its action as a GLP-1 receptor agonist.[8][9]

Mechanism of Action